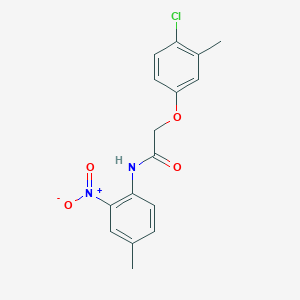![molecular formula C17H16FN5 B5163690 N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine, also known as EF-24, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of triazine derivatives, which are known for their diverse biological activities. EF-24 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine exerts its anti-cancer effects by targeting several key signaling pathways, including NF-κB, STAT3, and Nrf2. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. STAT3 is another transcription factor that plays a critical role in cancer cell proliferation and survival. Nrf2 is a transcription factor that regulates the expression of genes involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of these transcription factors, leading to decreased cancer cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, including COX-2 and iNOS. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. These effects contribute to the anti-inflammatory and anti-oxidant properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been shown to be stable in various solvents and under different conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Additionally, further studies are needed to investigate the potential of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Overall, this compound is a promising compound with diverse biological activities that warrant further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine involves several steps, including the reaction of 2-fluorobenzaldehyde with 5-ethyl-2-pyridinemethanol to form a Schiff base intermediate. This intermediate is then reacted with 4-amino-1,2,4-triazine-3,5-dione to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It does so by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Propriétés
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c1-2-12-7-8-13(19-9-12)10-20-17-22-16(11-21-23-17)14-5-3-4-6-15(14)18/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDIVCBKHZDWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CNC2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)morpholine hydrochloride](/img/structure/B5163608.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5163623.png)
![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)

![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)
